molecular formula C12H16O B8152482 1-Isopropoxy-3-methyl-5-vinylbenzene

1-Isopropoxy-3-methyl-5-vinylbenzene

Cat. No.: B8152482
M. Wt: 176.25 g/mol
InChI Key: MUVCTJLTPGMCMA-UHFFFAOYSA-N
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Description

1-Isopropoxy-3-methyl-5-vinylbenzene is an organic compound with a unique structure that combines an isopropoxy group, a methyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic esters and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropoxy-3-methyl-5-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Isopropoxy-3-methyl-5-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic reagents to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and selectivity of these reactions by donating or withdrawing electron density from the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Isopropoxy-3-methyl-5-vinylbenzene is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the isopropoxy group can enhance solubility and stability, while the vinyl group provides a site for further functionalization .

Properties

IUPAC Name

1-ethenyl-3-methyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCTJLTPGMCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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